1-(3-Chloropropyl)-4-phenoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

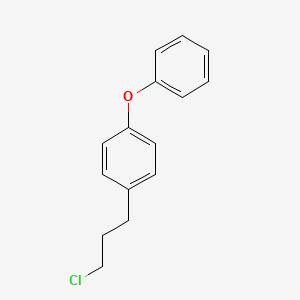

2D Structure

3D Structure

Properties

CAS No. |

119437-35-3 |

|---|---|

Molecular Formula |

C15H15ClO |

Molecular Weight |

246.73 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-phenoxybenzene |

InChI |

InChI=1S/C15H15ClO/c16-12-4-5-13-8-10-15(11-9-13)17-14-6-2-1-3-7-14/h1-3,6-11H,4-5,12H2 |

InChI Key |

LEJWPINMKWENAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCl |

Origin of Product |

United States |

Molecular Architecture and Iupac Systematics of Aryl Ethers with Halogenated Alkyl Chains

The structure of 1-(3-chloropropyl)-4-phenoxybenzene features a benzene (B151609) ring substituted with a phenoxy group and a 3-chloropropyl group at the para position (1,4-substitution). The molecular formula is C15H15ClO. cymitquimica.com

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the naming of ethers can follow two main systems. In the common nomenclature, the two groups attached to the oxygen atom are listed alphabetically, followed by the word "ether". periodicchemistry.comvedantu.com However, for more complex molecules like this compound, the substitutive nomenclature is preferred. adichemistry.com In this system, the larger or more complex group is considered the parent alkane (or arene), and the other group, along with the oxygen atom, is named as an alkoxy or aryloxy substituent. vedantu.comlibretexts.orgquora.com For halogenated alkanes, the halogen is treated as a substituent and denoted by a prefix like "chloro". adichemistry.com Therefore, in this compound, the phenoxybenzene moiety is the parent structure, and the 3-chloropropyl group is the substituent.

Table 1: Molecular and IUPAC Nomenclature Details

| Feature | Description |

| Molecular Formula | C15H15ClO cymitquimica.com |

| Molecular Weight | 246.732 g/mol cymitquimica.com |

| IUPAC Name | This compound |

| Key Structural Features | Phenoxy group, Chloropropyl chain, Benzene ring |

Strategic Importance of Phenoxybenzene and Chloropropyl Moieties in Advanced Organic Synthesis

The two primary functional components of 1-(3-chloropropyl)-4-phenoxybenzene, the phenoxybenzene group and the chloropropyl chain, each play a crucial role in its synthetic utility. Functional groups are specific arrangements of atoms within a molecule that determine its chemical reactivity. libretexts.orgpressbooks.pubmasterorganicchemistry.com

The chloropropyl group is a key functional handle for a variety of chemical transformations. The chlorine atom, being a good leaving group, makes the terminal carbon of the propyl chain susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of other functional groups, such as amines, thiols, and azides, enabling the construction of diverse molecular libraries. The three-carbon chain also provides conformational flexibility, which can be important for the biological activity of the final products. The reactivity of alkyl halides like the chloropropyl group is central to many fundamental organic reactions. masterorganicchemistry.com

Reactivity and Mechanistic Studies in Organic Transformations

Reactivity of the Chloropropyl Moiety

The three-carbon chain with a terminal chlorine atom is the primary site for nucleophilic substitution and elimination reactions. The chlorine atom, being a good leaving group, facilitates these transformations under appropriate conditions.

The chloropropyl group of 1-(3-chloropropyl)-4-phenoxybenzene is susceptible to nucleophilic attack, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the nature of the nucleophile. nih.gov In reactions with strong, unhindered nucleophiles in aprotic polar solvents, the S(_N)2 mechanism is generally favored. This concerted, single-step process involves the backside attack of the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral.

Conversely, in the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through an S(_N)1 pathway. This two-step mechanism involves the initial, rate-determining departure of the chloride ion to form a primary carbocation. However, primary carbocations are inherently unstable, and thus, this pathway is less common unless rearrangement to a more stable carbocation is possible. Given the structure of this compound, a hydride shift to form a more stable secondary benzylic carbocation is conceivable, which would then be attacked by the nucleophile.

The versatility of the chloropropyl group in nucleophilic substitution is highlighted by its reactions with a variety of nucleophiles. For instance, amines, thiols, and alkoxides can readily displace the chloride to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are fundamental in the synthesis of more complex molecules.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Reaction Conditions |

| Amine (R-NH₂) | Substituted Amine | Aprotic solvent, heat |

| Thiol (R-SH) | Thioether | Base catalyst, aprotic solvent |

| Alkoxide (R-O⁻) | Ether | Aprotic solvent |

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form an olefinic product, 1-(prop-2-en-1-yl)-4-phenoxybenzene. The mechanism can be either E1 or E2, often competing with substitution reactions.

The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the one bearing the chlorine, simultaneously with the departure of the chloride ion. This concerted pathway is favored by strong, bulky bases and higher temperatures.

The E1 mechanism, on the other hand, is a two-step process that begins with the same rate-determining step as the S(_N)1 reaction: the formation of a carbocation. A weak base can then abstract a proton from an adjacent carbon in the second step to form the double bond. This pathway is more likely under conditions that favor carbocation formation, such as in a polar protic solvent.

While less common for simple alkyl halides, the chloropropyl group can participate in radical reactions under specific conditions, such as exposure to UV light or radical initiators. These reactions proceed via a homolytic cleavage of the carbon-chlorine bond to generate a primary alkyl radical. This highly reactive intermediate can then participate in various radical chain reactions, including propagation steps where it abstracts a hydrogen atom from another molecule or adds to a double bond. However, due to the high energy required to initiate such a reaction, it is not a typical transformation for this compound under standard laboratory conditions.

Reactivity of the Phenoxybenzene Moiety

The phenoxybenzene portion of the molecule consists of two aromatic rings linked by an ether oxygen. This part of the molecule is generally less reactive than the chloropropyl chain but can undergo specific transformations under more forcing conditions.

The phenoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.org This is due to the lone pairs on the ether oxygen, which can be delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more nucleophilic. libretexts.orgmasterorganicchemistry.comlibretexts.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

The directing effect of the phenoxy group means that incoming electrophiles will preferentially substitute at the positions ortho and para to the ether linkage. libretexts.org Steric hindrance from the bulky phenoxy group may favor substitution at the para position over the ortho positions. The reactivity of the two benzene rings within the phenoxybenzene moiety is not identical. The ring directly attached to the chloropropyl group is influenced by the weak deactivating effect of the alkyl halide chain, making it slightly less reactive than the terminal phenyl ring.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile | Major Product(s) |

| NO₂⁺ (Nitration) | ortho- and para-nitro substituted |

| Br⁺ (Bromination) | ortho- and para-bromo substituted |

| SO₃ (Sulfonation) | ortho- and para-sulfonic acid substituted |

| R-C=O⁺ (Acylation) | ortho- and para-acyl substituted |

The aryl ether linkage in phenoxybenzene is generally very stable and resistant to cleavage. However, under harsh conditions, this bond can be broken. Cleavage of aryl-ether bonds is a significant area of research, particularly in the context of lignin (B12514952) depolymerization. rsc.orgnih.gov

One common method for cleaving aryl ethers is through the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on one of the adjacent carbon atoms. In the case of this compound, this would lead to the formation of a phenol (B47542) and a halobenzene.

Catalytic methods using transition metals have also been developed for the cleavage of aryl ether bonds. acs.org These methods often proceed through different mechanistic pathways, potentially involving oxidative addition and reductive elimination steps. For instance, nickel-catalyzed cleavage of C-O bonds has been reported. acs.org The specific conditions and catalyst system employed will determine the products and the efficiency of the cleavage reaction. nih.gov

Cross-Coupling Reactions Involving the Aromatic System

The phenoxybenzene moiety of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govyoutube.com These reactions typically involve the activation of a carbon-halogen bond on the aromatic ring by a palladium(0) catalyst. While direct experimental data on the cross-coupling of this compound is limited in the reviewed literature, the reactivity of structurally similar compounds, such as those with a 4-phenoxybenzene substructure, provides valuable insights into its potential synthetic utility.

Common cross-coupling reactions applicable to such aromatic systems include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. organic-chemistry.orgnih.govacs.orgyoutube.com The general mechanism for these transformations begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by a specific reaction with a coupling partner (e.g., an organoboron reagent in Suzuki coupling, an alkene in Heck coupling, a terminal alkyne in Sonogashira coupling, or an amine in Buchwald-Hartwig amination) and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

For instance, the Heck reaction of 1-bromo-4-phenoxybenzene (B89831) with styrene (B11656) has been documented, demonstrating that the 4-phenoxybenzene unit is a viable substrate for such transformations. The conditions for this type of reaction often involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Representative Cross-Coupling Reactions on Phenoxybenzene Systems

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type |

| Heck | 1-Bromo-4-phenoxybenzene | Styrene | Pd(OAc)₂, P(C₆H₅)₃, Et₃N | Substituted Stilbene |

| Suzuki-Miyaura | Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl |

| Sonogashira | Aryl Halide | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl Alkyne |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd₂(dba)₃, Ligand, Base | Arylamine |

The reactivity of the aryl halide in these cross-coupling reactions is known to follow the general trend of I > Br > Cl. researchgate.net Therefore, if the starting material were an iodo- or bromo-substituted analogue of this compound, these reactions would be expected to proceed with higher efficiency. The chloro-substituted aromatic ring would likely require more specialized and highly active catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, to achieve reasonable yields. nih.gov

Bifunctional Reactivity and Orthogonal Transformations of the Compound

The presence of two distinct reactive sites in this compound—the C-Cl bond of the propyl chain and the potential for a reactive site on the aromatic ring (e.g., an aryl halide)—renders it a valuable substrate for orthogonal synthesis. Orthogonal transformations allow for the selective functionalization of one reactive group while leaving the other intact, enabling the sequential construction of complex molecules. nih.gov

The key to achieving orthogonality lies in the differential reactivity of the two functional groups under specific reaction conditions. The alkyl chloride of the 3-chloropropyl group is susceptible to nucleophilic substitution reactions. In contrast, palladium-catalyzed cross-coupling reactions are typically selective for the activation of aryl-halogen bonds over alkyl-halogen bonds, especially when using appropriate ligands and reaction conditions. researchgate.net

This chemoselectivity allows for a synthetic strategy where the aromatic ring is first modified via a cross-coupling reaction, preserving the chloropropyl chain for subsequent transformations. For example, a Suzuki-Miyaura coupling could be performed on a bromo-analogue of this compound to introduce a new aryl group. The resulting product, now containing the intact chloropropyl moiety, could then undergo a nucleophilic substitution reaction at the propyl chain, for instance, with an amine or a thiol, to introduce further functionality.

Conversely, it is also conceivable to first perform a nucleophilic substitution on the chloropropyl group and subsequently carry out a cross-coupling reaction on the aromatic ring. The choice of the reaction sequence would depend on the compatibility of the functional groups introduced in the first step with the conditions of the second reaction.

Table 2: Potential Orthogonal Reaction Sequences for 1-(3-Halogenopropyl)-4-halophenoxybenzene

| Step 1: Reaction Type | Step 1: Reactive Site | Step 2: Reaction Type | Step 2: Reactive Site | Resulting Structure |

| Suzuki Coupling | Aryl Halide | Nucleophilic Substitution | Alkyl Halide | Aryl-substituted phenoxypropane with a terminal nucleophile |

| Nucleophilic Substitution | Alkyl Halide | Heck Reaction | Aryl Halide | Alkene-substituted phenoxypropane with a terminal nucleophile |

| Buchwald-Hartwig Amination | Aryl Halide | Azide (B81097) Substitution | Alkyl Halide | Amino-substituted phenoxypropane with a terminal azide |

The ability to perform these transformations orthogonally significantly enhances the synthetic value of this compound and its halogenated analogues, positioning them as versatile building blocks in the synthesis of complex organic molecules with diverse functionalities.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for Complex Chemical Architectures

The dual functionality of 1-(3-Chloropropyl)-4-phenoxybenzene, comprising a reactive alkyl halide and a modifiable aromatic ether, makes it a valuable starting material for constructing a wide array of complex molecules. The chloropropyl chain provides a reactive handle for nucleophilic substitution and cyclization reactions, while the phenoxybenzene core can be further functionalized to tune the properties of the final product.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The chloropropyl group in this compound is an excellent electrophile for reactions with various nucleophiles, leading to the formation of a range of heterocyclic rings.

The synthesis of nitrogen-containing heterocycles can be achieved through reactions with amines. For instance, primary and secondary amines can displace the chloride to form intermediate amino compounds, which can then undergo intramolecular cyclization to yield five or six-membered nitrogen heterocycles like pyrrolidines and piperidines. nih.govlibretexts.org The specific reaction conditions and the nature of the amine dictate the final heterocyclic structure. Palladium-catalyzed aminoarylation reactions represent a powerful method for constructing such systems. nih.gov

Oxygen-containing heterocycles, such as chromanes, are also accessible. While direct synthesis from this compound is not explicitly detailed in the literature, analogous reactions using similar precursors suggest its potential. For example, the triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes is a known method for chromane (B1220400) synthesis. chemrxiv.org By analogy, intramolecular cyclization of a derivative of this compound, where the phenoxy group is ortho-hydroxylated, could potentially lead to chromane derivatives.

The synthesis of sulfur-containing heterocycles is another area where this compound could find application, although specific examples are not prevalent in the reviewed literature.

| Heterocycle Class | Potential Synthetic Route | Key Intermediates/Reagents |

| Nitrogen Heterocycles | Nucleophilic substitution with amines followed by intramolecular cyclization. | Primary/secondary amines, Palladium catalysts. |

| Oxygen Heterocycles | Intramolecular cyclization of ortho-hydroxy derivatives. | Triflimide or other Brønsted acids. |

Construction of Macrocyclic Scaffolds (e.g., Functionalized Phthalocyanines)

Macrocyclic compounds, particularly phthalocyanines, are of significant interest due to their unique electronic and photophysical properties. Phenoxy-substituted phthalonitriles are common precursors for the synthesis of functionalized phthalocyanines. umich.edusemanticscholar.org The general strategy involves the cyclotetramerization of these phthalonitrile (B49051) derivatives. umich.edu Although direct synthesis from this compound is not documented, its conversion to a phthalonitrile derivative would make it a suitable precursor for creating phthalocyanines with peripheral phenoxypropyl groups. These peripheral groups can influence the solubility and aggregation behavior of the phthalocyanine (B1677752) macrocycle. The synthesis of substituted phthalocyanines often involves the preparation of appropriately functionalized phthalonitriles, which then undergo cyclomerization. umich.edu

The synthesis of other macrocycles could also be envisioned, where the bifunctional nature of this compound allows it to act as a linker between different molecular fragments.

| Macrocycle Type | Synthetic Approach | Role of this compound |

| Phthalocyanines | Cyclotetramerization of a corresponding phthalonitrile derivative. | Precursor to a phenoxypropyl-substituted phthalonitrile. |

Integration into Polymer Synthesis and Materials Science

The reactivity of the chloropropyl group makes this compound a candidate for incorporation into polymeric structures. It can potentially be used as a monomer or a functionalizing agent to introduce phenoxybenzene side chains into a polymer backbone. youtube.com These side chains can significantly influence the polymer's properties.

Polymers with ether-containing side chains often exhibit enhanced flexibility and specific solubility characteristics. google.comnumberanalytics.com The phenoxy group, being a bulky aromatic substituent, can affect the polymer's thermal properties, such as its glass transition temperature, and its mechanical strength. researchgate.net While specific polymerization reactions involving this compound are not widely reported, its structure is amenable to established polymerization techniques. For instance, it could be converted to a vinyl or acrylic monomer and then polymerized, or it could be grafted onto existing polymer backbones.

Utility in the Preparation of Advanced Organic Intermediates

The chemical reactivity of this compound makes it a useful intermediate in multi-step organic syntheses. mallakchemicals.comnih.govevonik.commdpi.comrsc.org The chloropropyl group can be readily transformed into other functional groups, such as azides, nitriles, or alcohols, which then serve as handles for further chemical modifications. For example, reaction with sodium azide (B81097) would yield the corresponding azido (B1232118) derivative, a versatile intermediate for introducing nitrogen-containing functionalities via click chemistry or reduction to an amine.

The phenoxybenzene moiety can also be modified, for instance, through electrophilic aromatic substitution, to introduce additional functional groups, further expanding its utility as a versatile intermediate for the synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). clockss.orgacs.org

| Intermediate Type | Synthetic Transformation | Potential Application |

| Azido Derivative | Nucleophilic substitution with sodium azide. | Click chemistry, synthesis of amines. |

| Nitrile Derivative | Nucleophilic substitution with cyanide. | Synthesis of carboxylic acids, amines. |

| Alcohol Derivative | Hydrolysis of the chloride. | Esterification, etherification. |

Development of Novel Functional Materials

The unique structural characteristics of this compound, particularly the aromatic ether linkage, can be exploited in the design of novel functional materials with tailored properties.

Exploiting Aromatic Ether Linkages in Material Design

Aromatic ethers are known for their chemical and thermal stability. numberanalytics.comlibretexts.org Incorporating the phenoxybenzene unit from this compound into materials can impart these desirable properties. In the context of polymers, the aromatic ether linkage contributes to a rigid backbone or side chain, which can enhance thermal stability and mechanical strength. rsc.orgresearchgate.net The presence of the ether oxygen also introduces a degree of flexibility compared to all-carbon backbones. numberanalytics.com

Furthermore, the aromatic rings of the phenoxy group can participate in π-π stacking interactions, which can influence the morphology and electronic properties of materials, a feature that is particularly relevant in the design of organic electronic materials. The ability to functionalize the phenyl rings provides a mechanism to fine-tune these intermolecular interactions and, consequently, the material's properties.

Incorporating Halogenated Moieties for Tuned Material Properties

The chloropropyl group is an alkylating agent, with the chlorine atom acting as a leaving group in nucleophilic substitution reactions. wikipedia.org This reactivity is fundamental to its application in organic synthesis, allowing for the covalent attachment of this building block to other molecules. Beyond this synthetic utility, the presence of the chlorine atom itself can influence the bulk properties of materials derived from or incorporating this compound.

Research into halogenated organic compounds has demonstrated that chlorination can significantly alter physical properties. For instance, the incorporation of chlorine generally increases the density and the boiling and melting points of organic compounds compared to their non-halogenated hydrocarbon counterparts. wikipedia.org Furthermore, the flammability of hydrocarbons tends to decrease with a higher degree of chlorine substitution. wikipedia.org In the context of materials science, this has led to the use of certain high-molecular-weight halogenated organic compounds as fire retardants.

A key aspect of incorporating halogenated moieties is the ability to control intermolecular interactions. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly being recognized as a powerful tool in crystal engineering and the design of supramolecular assemblies. The strength and directionality of these bonds can be tuned, offering a sophisticated method for controlling the self-assembly of molecules into well-defined architectures.

The phenoxy group within this compound also contributes significantly to the material properties. Phenoxy resins, which are polyhydroxy ethers, are known for their toughness, adhesion, and thermal stability. mdpi.com The ether linkage provides a degree of flexibility, while the aromatic rings contribute to rigidity and high-temperature performance. mdpi.com When blended with other polymers, such as epoxies, phenoxy resins can enhance mechanical properties like impact strength. researchgate.net

Research Findings on Halogenated Phenyl Ethers and Related Compounds

While specific research on this compound is limited, studies on analogous halogenated phenyl ethers and related polymers provide valuable insights into how the incorporation of such moieties can tune material properties.

For example, halogenated phenyl ethers are utilized as flame retardants in various polymers. trea.com The bromine atom is commonly used for this purpose. trea.com These additives work by releasing halogen radicals at high temperatures, which interrupt the radical chain reactions of combustion in the gas phase. The amount of halogenated ether added can be adjusted to achieve the desired level of flame retardancy, typically ranging from 5 to 35 wt% in thermosetting polymers. trea.com

In the field of high-performance polymers, poly(arylene ether)s containing halogenated groups have been synthesized to achieve specific thermal and mechanical properties. The inclusion of fluorine atoms, for instance, in poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides has been shown to influence the glass transition temperature of the resulting polymers. researchgate.net

Furthermore, the reactivity of the chloropropyl group is a key feature. In a related compound, 1-(3-chloropropyl)-4-methoxybenzene, the chloropropyl group readily participates in nucleophilic substitution reactions, making it a versatile intermediate for synthesizing more complex molecules. This reactivity allows for the "grafting" of this moiety onto other polymer backbones or its use in the formation of cross-linked networks, thereby modifying the properties of the parent material.

The following table summarizes the influence of halogenated and phenoxy moieties on material properties, based on findings from related compounds.

| Moiety | Influence on Material Properties | Research Context |

| Chloropropyl Group | Increases reactivity for further functionalization (alkylation) wikipedia.org | Organic Synthesis |

| Can increase density and boiling point wikipedia.org | Physical Chemistry of Organochlorines | |

| May reduce flammability wikipedia.org | Material Science | |

| Phenoxy Group | Imparts toughness and thermal stability mdpi.com | Polymer Science (Phenoxy Resins) |

| Enhances adhesion mdpi.com | Polymer Science (Phenoxy Resins) | |

| Can improve mechanical properties when blended researchgate.net | Polymer Blends | |

| Halogenated Phenyl Ether | Acts as a flame retardant trea.com | Flame Retardant Materials |

| Influences glass transition temperature in polymers researchgate.net | High-Performance Polymers |

Computational and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations provide fundamental insights into the intrinsic properties of a molecule. For 1-(3-chloropropyl)-4-phenoxybenzene, these studies help in elucidating its stability, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and ground state properties of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, DFT has been successfully applied to structurally related 4-phenoxyphenyl derivatives. nih.gov For instance, studies on substituted 4-phenylphenols have utilized DFT at the B3LYP/6-311++G(d,p) level to analyze their ground state geometry and other molecular properties. researchgate.net Such studies provide a reliable framework for understanding the electronic environment of the phenoxybenzene moiety in the target molecule.

Ab Initio Calculations for High-Accuracy Predictions

Ab initio calculations are based on first principles of quantum mechanics, without the inclusion of experimental data. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of molecular properties. There is a lack of specific ab initio studies reported for this compound. However, the principles of these calculations are fundamental to computational chemistry and would be invaluable for obtaining precise electronic energies and structural parameters for this molecule.

Prediction of Reactivity and Mechanistic Pathways through Computational Methods

Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction mechanisms. nih.gov For this compound, these methods can identify the most probable sites for nucleophilic or electrophilic attack and map out the energy profiles of its reactions.

The reactivity of similar compounds, such as chloro- and fluoropyrroles, has been effectively studied using DFT-based descriptors. nih.gov These studies analyze global and local reactivity descriptors to understand the molecule's interaction with other chemical species. For this compound, the presence of the chloropropyl group suggests a potential site for nucleophilic substitution reactions, while the electron-rich phenoxybenzene ring can be susceptible to electrophilic attack. Computational analysis can quantify the activation barriers for these reactions, providing insights into their feasibility and kinetics. mdpi.com

Conformational Analysis and Stereochemical Considerations

The flexible 3-chloropropyl chain in this compound allows for multiple conformations, each with a distinct energy and population at equilibrium. Conformational analysis is therefore essential to understand the molecule's three-dimensional structure and its influence on physical and chemical properties.

Studies on the conformational analysis of similar structures, such as halogenated pyrans and piperidines, have demonstrated the utility of both experimental techniques and computational methods like DFT. beilstein-journals.orgnih.govrsc.org For this compound, computational methods can be used to identify stable conformers by rotating the dihedral angles of the chloropropyl chain and calculating the corresponding energies. This analysis would reveal the most stable spatial arrangement of the molecule, which is crucial for understanding its interactions in different chemical environments. For example, solid-state conformational analysis of halogenated pyrans has shown deviations in intra-annular torsion angles due to steric repulsions, a phenomenon that could also be relevant for the chloropropyl chain. beilstein-journals.org

Quantum Chemical Parameters (e.g., Frontier Molecular Orbital Analysis: HOMO/LUMO Energies)

Quantum chemical parameters derived from electronic structure calculations offer a quantitative measure of a molecule's reactivity and electronic properties. epstem.net Frontier molecular orbital (FMO) theory, in particular, is a key concept for understanding chemical reactions, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. biomedres.us

Table 1: Representative Frontier Molecular Orbital Energies of Structurally Related Compounds

| Compound/Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Naproxen | - | - | 4.4665 | biomedres.us |

| Phenanthroline Polymer | -6.08 | -3.56 | 2.52 | researchgate.net |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (HF method) | -0.15490 (Hartree) | -0.31556 (Hartree) | - | nih.gov |

| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide (DFT method) | - | - | Small gap indicates high reactivity | nih.gov |

Note: The values in this table are for structurally related or methodologically similar compounds and are intended to provide a comparative context for the potential quantum chemical parameters of this compound.

The analysis of HOMO and LUMO distributions would further reveal the regions of the molecule that are most likely to participate in chemical reactions. For this compound, it is expected that the HOMO would be localized on the electron-rich phenoxybenzene ring, while the LUMO may have significant contributions from the chloropropyl chain, particularly the C-Cl antibonding orbital.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Transformations and Reaction Platforms

The synthesis and functionalization of diaryl ethers are undergoing a renaissance, driven by the development of powerful catalytic systems. For 1-(3-Chloropropyl)-4-phenoxybenzene, future research will likely focus on both its synthesis and its subsequent modification using cutting-edge catalytic methods.

Traditional synthesis often relies on Ullmann-type couplings, which can require harsh conditions. researchgate.net Emerging research points towards milder and more efficient catalytic systems. A significant area of development is the use of dual photoredox and nickel catalysis, which allows for the cross-coupling of a wide range of aryl halides and phenol (B47542) derivatives under gentle conditions. acs.orgresearchgate.net This approach could be adapted for a more efficient synthesis of the this compound backbone. Another promising direction is the use of nano-sized metal catalysts, such as copper or palladium nanoparticles supported on materials like carbon nanotubes or magnetic nanoparticles, which offer high efficiency and recyclability in C-O cross-coupling reactions. nih.govrsc.org

Beyond its synthesis, the aromatic rings of the phenoxybenzene moiety and the C-H bonds of the propyl chain are targets for late-stage functionalization. nih.gov Palladium-catalyzed C-H activation, a powerful tool for installing new functional groups onto aromatic systems, could be employed to introduce further substituents, creating a library of derivatives with tailored electronic and steric properties. mdpi.com Similarly, the chloropropyl group serves as a reactive handle. Advances in nickel-catalyzed cross-coupling reactions could enable the substitution of the chloride with a wide array of nucleophiles, dramatically expanding the molecular diversity accessible from this starting material. organic-chemistry.org

The adoption of modern reaction platforms such as flow chemistry is also a key future direction. youtube.com Continuous flow reactors offer enhanced safety, scalability, and precise control over reaction parameters, which is particularly advantageous for exothermic reactions or when using hazardous reagents. nih.govacs.org Implementing flow processes for the synthesis or functionalization of this compound could lead to more efficient and scalable production. acs.org

Table 1: Comparison of Catalytic Strategies for Diaryl Ether Synthesis

| Catalytic System | Key Advantages | Potential Application for this compound |

| Traditional Copper (Ullmann) | Well-established, cost-effective copper source. | Baseline method for synthesis. |

| Palladium-catalyzed (Buchwald-Hartwig) | Broad substrate scope, high efficiency. thieme-connect.com | Efficient synthesis and late-stage C-H functionalization. |

| Photoredox/Nickel Dual Catalysis | Mild reaction conditions, high functional group tolerance. acs.org | Greener synthesis, coupling with sensitive functional groups. |

| Nanoparticle Catalysis (Cu, Pd) | High surface area, recyclability, mild conditions. nih.gov | Sustainable and cost-effective large-scale production. |

Integration into Supramolecular Chemistry and Self-Assembly Processes

The rigid, planar structure of the phenoxybenzene unit combined with the flexible alkyl chain makes this compound an intriguing candidate for the construction of ordered supramolecular architectures. The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are being increasingly harnessed to create functional systems.

Research on biphenyl-based thiols has shown their ability to form highly ordered self-assembled monolayers (SAMs) on gold surfaces. nih.gov By converting the chloropropyl group of this compound into a thiol, it is conceivable that this molecule could form similar SAMs. The phenoxy group offers a site for introducing additional functionalities that could tune the surface properties, such as wettability or molecular recognition capabilities. Furthermore, studies on alkoxy-substituted diphenyl ethers have demonstrated their capacity to act as organogelators, forming nanofeather-like structures through van der Waals interactions and π-stacking. acs.org The structure of this compound is analogous, suggesting that it or its derivatives could be designed to form novel organogels with potential applications in areas like drug delivery.

The chloropropyl group itself is a key element for supramolecular design. It can act as a reactive site to anchor the molecule to surfaces or to other monomers to form supramolecular polymers. For instance, it could be used to attach the phenoxybenzene unit to cyclodextrins or calixarenes, creating host-guest systems with specific recognition properties. The interaction of the aromatic core with other π-systems is another avenue for exploration, potentially leading to the formation of charge-transfer complexes or liquid crystalline phases.

Design and Synthesis of Advanced Materials with Tailored Functionalities

The diaryl ether motif is a key component in many high-performance polymers and functional materials. acs.org The bifunctional nature of this compound—possessing a stable aromatic core and a reactive alkyl halide—makes it a prime candidate for the development of new materials.

A significant future direction is in polymer chemistry. The chloropropyl group can be readily converted to other functional groups suitable for polymerization. For example, conversion to an amine or alcohol would allow its incorporation into polyamides or polyesters, respectively. The rigid phenoxybenzene unit would be expected to impart desirable properties such as high thermal stability and mechanical strength to the resulting polymers. Functionalized polyphenylene ethers are known to be valuable for creating compatible blends with other polymers, such as polyamides. google.com this compound could serve as a compatibilizer or as a monomer for novel polyphenylene ether-type materials.

The compound could also be used to create functional surfaces and coatings. By grafting the molecule onto a substrate via the chloropropyl group, the phenoxybenzene unit would be exposed, creating a surface with specific aromatic properties. Further functionalization of the phenoxy ring could then be used to tailor the surface for applications in sensors, separation membranes, or biocompatible materials. nih.gov For instance, the synthesis of Cu₂O nanostructures with tunable facets has been shown to be effective for electrochemical applications, and functionalized surfaces using derivatives of this compound could offer new platforms for creating such advanced catalytic materials. acs.org

Development of Sustainable and Environmentally Benign Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods for its production.

This involves moving away from stoichiometric reagents and harsh conditions towards catalytic processes that are more atom-economical and energy-efficient. rsc.org For the alkylation step, where the chloropropyl chain is attached to the phenoxybenzene precursor, research into solid acid catalysts like zeolites or supported catalysts could provide a recyclable and less corrosive alternative to traditional Lewis acids. whiterose.ac.ukbegellhouse.com The selective O-alkylation of phenols using greener alkylating agents and catalysts is an active area of research. mdpi.comacs.org

The use of greener solvents is another key aspect. Supercritical carbon dioxide (scCO₂) has been explored as a medium for diaryl ether synthesis, offering a non-toxic and easily removable alternative to conventional organic solvents. ox.ac.uk Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption, and has been successfully applied to the catalyst-free synthesis of diaryl ethers. researchgate.net

Furthermore, developing synthetic routes that minimize waste and avoid protection/deprotection steps is crucial. This could involve the use of highly selective catalysts that can functionalize a specific position on the molecule without affecting other reactive sites. Photocatalytic methods, which can often be performed at room temperature using visible light, also represent a promising green alternative for both the synthesis of the diaryl ether backbone and its subsequent functionalization. researchgate.netacs.org

Table 2: Green Chemistry Approaches for Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

| Catalysis | Use of recyclable nanocatalysts nih.gov or solid acid catalysts. whiterose.ac.uk |

| Atom Economy | Designing routes that incorporate most atoms from reactants into the final product. |

| Safer Solvents & Reagents | Employing supercritical CO₂ ox.ac.uk or water as a solvent; using less toxic alkylating agents. |

| Energy Efficiency | Utilizing microwave-assisted synthesis researchgate.net or photocatalysis researchgate.net to reduce energy input. |

| Waste Prevention | Developing one-pot or continuous flow processes nih.gov to minimize purification steps. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.